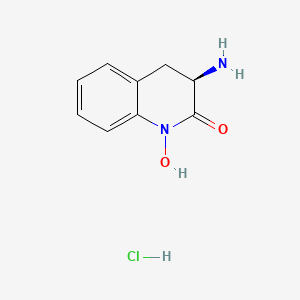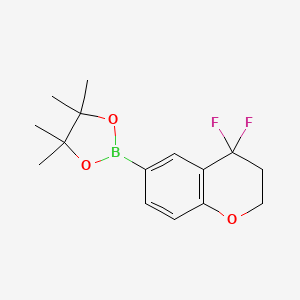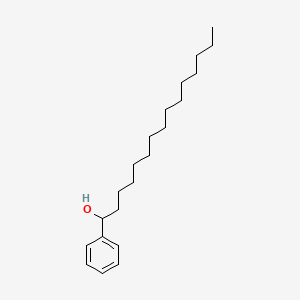
1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrF4O2 It is a brominated derivative of a phenylpropanone, featuring both fluoro and trifluoromethoxy substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives with the nucleophile replacing the bromine atom.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: Similar structure but lacks the propan-2-one moiety.
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks both the fluoro substituent and the propan-2-one moiety.
1-Bromo-1-(3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one: Similar structure but with a difluoromethoxy group instead of a fluoro group.
Uniqueness
1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both fluoro and trifluoromethoxy substituents on the aromatic ring, along with the brominated propan-2-one moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H7BrF4O2 |
|---|---|
Peso molecular |
315.06 g/mol |
Nombre IUPAC |
1-bromo-1-[3-fluoro-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF4O2/c1-5(16)9(11)6-2-3-8(7(12)4-6)17-10(13,14)15/h2-4,9H,1H3 |
Clave InChI |
HUUCVORTUWTETH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


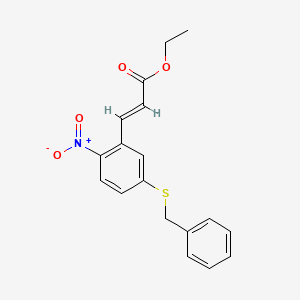


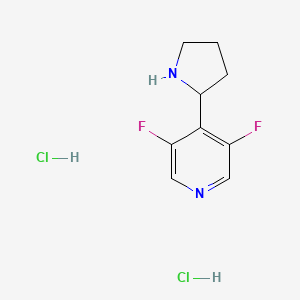


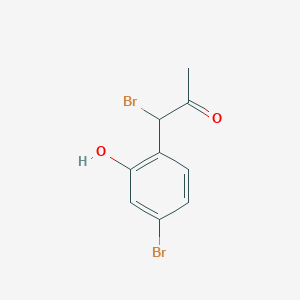
![1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)
